molecular formula C26H24Cl6O8 B1194982 Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate CAS No. 30431-54-0

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate

Cat. No.: B1194982
CAS No.: 30431-54-0
M. Wt: 677.2 g/mol
InChI Key: TZZLVFUOAYMTHA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate plays a significant role in biochemical reactions, primarily as a reagent for generating chemiluminescence in the presence of hydrogen peroxide (H2O2) This reaction is utilized for the determination of fluorescent compounds The compound interacts with enzymes such as peroxidases, which catalyze the oxidation of the oxalate ester, leading to the emission of light

Cellular Effects

The effects of this compound on various cell types and cellular processes are primarily related to its chemiluminescent properties. When introduced to cells, it can influence cell signaling pathways that are sensitive to oxidative stress. The compound may also affect gene expression related to oxidative stress responses and cellular metabolism by generating reactive oxygen species (ROS) during its chemiluminescent reaction . Detailed studies on its specific cellular effects are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the generation of chemiluminescence. The compound undergoes oxidation in the presence of hydrogen peroxide, catalyzed by peroxidases, resulting in the formation of an excited state intermediate. This intermediate then decays to a lower energy state, emitting light in the process . The binding interactions with peroxidases and the subsequent oxidation are crucial for its chemiluminescent properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is sensitive to light and moisture, which can lead to its degradation . Over time, the chemiluminescent intensity may decrease as the compound degrades. Long-term effects on cellular function have not been extensively studied, but the stability of the compound is a critical factor in its effectiveness in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is used effectively for chemiluminescent assays without significant adverse effects. At high doses, it may exhibit toxic effects due to the generation of reactive oxygen species

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and chemiluminescence. The compound interacts with enzymes such as peroxidases, which catalyze its oxidation, leading to the generation of light . The metabolic flux and levels of metabolites involved in oxidative stress responses may be affected by the presence of this compound, although detailed metabolic studies are limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is likely to be distributed in cellular compartments where oxidative reactions occur, such as the cytoplasm and mitochondria . Specific transporters or binding proteins that interact with the compound have not been identified, but its localization is crucial for its chemiluminescent activity.

Subcellular Localization

The subcellular localization of this compound is primarily in compartments involved in oxidative reactions. The compound may be directed to specific organelles such as mitochondria, where reactive oxygen species are generated . Post-translational modifications or targeting signals that direct the compound to these compartments have not been well-characterized, but its activity is dependent on its localization within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate typically involves the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . The reaction conditions usually require an inert atmosphere and a solvent such as chloroform to dissolve the reactants. The reaction proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Properties

IUPAC Name

bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-19(31)13(27)11-15(29)21(17)39-25(35)26(36)40-22-16(30)12-14(28)20(32)18(22)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZLVFUOAYMTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067559
Record name Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

30431-54-0
Record name Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30431-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030431540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(6-CARBOPENTOXY-2,4,5-TRICHLOROPHENYL)OXALATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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